molecular formula C16H15N3O2 B5831963 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5831963
M. Wt: 281.31 g/mol
InChI Key: KMKPHWNTUIXFGR-UHFFFAOYSA-N
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Description

4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an oxadiazole moiety, which is further linked to an ethylphenoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group is introduced via an etherification reaction, where an ethylphenol derivative reacts with a suitable leaving group, such as a halide or tosylate.

    Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, often through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control over reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogenation catalysts, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-ethylphenoxy)methyl]-2-furancarboxylic acid
  • (4-((4-ethylphenoxy)methyl)phenyl)(phenyl)methanone
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine stands out due to its unique combination of a pyridine ring and an oxadiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.

Properties

IUPAC Name

5-[(4-ethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-12-3-5-14(6-4-12)20-11-15-18-16(19-21-15)13-7-9-17-10-8-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKPHWNTUIXFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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